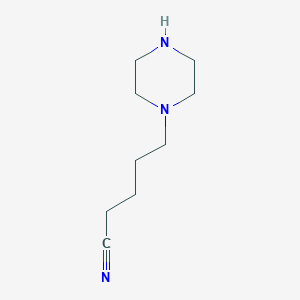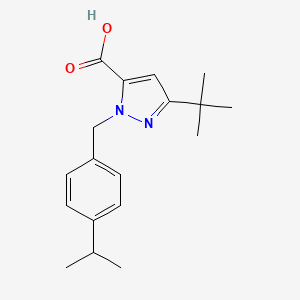![molecular formula C15H19N3O2 B6352734 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1097792-28-3](/img/structure/B6352734.png)
2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
カタログ番号 B6352734
CAS番号:
1097792-28-3
分子量: 273.33 g/mol
InChIキー: HTFUWUJSBZRSCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a diazepane group, which is a seven-membered heterocyclic compound with two nitrogen atoms . Diazepanes are known to be a part of several pharmaceutical drugs due to their wide range of biological activities .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the diazepane group and the isoindole group. The diazepane group is a seven-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, a compound containing a diazepane group could potentially be a solid at room temperature .科学的研究の応用
Novel Synthesis Methods and Derivatives
- Synthesis of Novel Diazepines : An efficient synthesis method for novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives has been developed. This method involves the condensation of ethyl 2-(benzylamino)acetate or ethyl 2-(4-methoxybenzylamino)acetate with 1H-pyrido[3,2-d][1,3]oxazine-2,4-diones and 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, leading to various bis-functionalized 1,4-diazepines in excellent yields (El Bouakher et al., 2013).
Structural Characterization and Tautomerism
- Characterization of Diazepine Derivatives : A study on the structural characterization and crystal structures of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and 2-thiophene-4-trifluoromethyl-1,5-benzodiazepine revealed the existence of these compounds in the imine-enamine and diimine tautomeric forms, both in solution and in the solid state. This insight contributes to our understanding of the chemical behavior of diazepine derivatives (Ahumada et al., 2016).
Biological Applications and Molecular Docking Studies
- Antimicrobial and Antiglycation Properties : Compounds derived from Hemimycale aff arabica, including cyclic urea and amide derivatives related to the 1,4-diazepine structure, have shown significant antimicrobial and antiglycation properties. Molecular docking studies of these compounds against various enzymes highlighted their potential as hypoglycemic agents, showcasing the biological relevance of diazepine derivatives (Shaaban et al., 2018).
Anticonvulsant Activities
- Functionalized Pyrimidinones with Anticonvulsant Activities : The synthesis of 5-(isoindole-1,3-dione) pyrimidinones and their evaluation for anticonvulsant activities highlight the therapeutic potential of compounds related to the 1,4-diazepine framework. The study provided insights into the structure-activity relationships, contributing to the development of new anticonvulsant drugs (Sharma et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(1,4-diazepan-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)11-10-17-8-3-6-16-7-9-17/h1-2,4-5,16H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUWUJSBZRSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline
1154244-11-7
2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline
1154362-43-2
N,N,N-Aminoximodiethylamine
54207-44-2

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)
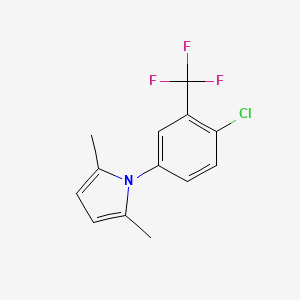
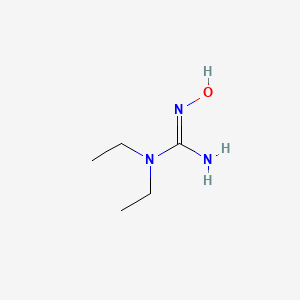
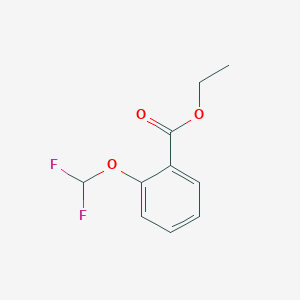
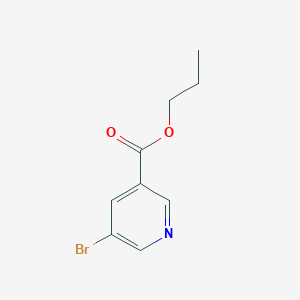

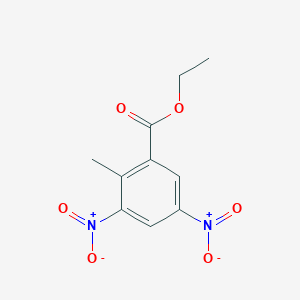
![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)



